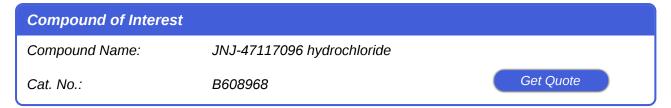


A Comparative Analysis of MELK Inhibitors: JNJ-47117096 and OTSSP167

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent small molecule inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK): JNJ-47117096 (also known as MELK-T1) and OTSSP167. This analysis is based on publicly available preclinical data to assist researchers in selecting the appropriate tool compound for their studies.

At a Glance: Key Differences



Feature	JNJ-47117096 (MELK-T1)	OTSSP167	
Primary Target	Maternal Embryonic Leucine Zipper Kinase (MELK)	Maternal Embryonic Leucine Zipper Kinase (MELK)	
Potency (MELK IC50)	23 nM[1][2][3]	0.41 nM[4]	
Selectivity	Potent and selective, with off-target activity on Flt3[1][2][3]	Non-selective, with significant off-target activity on multiple kinases[5][6]	
Known Off-Targets	Flt3 (IC50 = 18 nM)[1][2][3], CAMKIIδ, Mnk2, CAMKIIγ, MLCK (at higher concentrations)[1][2]	Aurora B, BUB1, Haspin[6], MAP2K7 (IC50 = 160 nM)[7][8]	
Cellular Mechanism	Induces S-phase arrest, DNA damage, and senescence; activates ATM-p53 pathway[1] [2][9][10][11]	Abrogates mitotic checkpoint, induces G2/M arrest and apoptosis[4][6][8]	
Clinical Development	No publicly available information on clinical trials	Has entered Phase I/II clinical trials for various cancers[8][12]	

In-Depth Analysis Potency and Selectivity

A critical differentiator between these two inhibitors is their selectivity profile. While OTSSP167 is a highly potent inhibitor of MELK with an IC50 of 0.41 nM, it has been demonstrated to be non-selective, exhibiting inhibitory activity against several other kinases, including those involved in mitosis such as Aurora B, BUB1, and Haspin.[6] This polypharmacology can complicate the interpretation of experimental results, as observed cellular effects may not be solely attributable to MELK inhibition.

In contrast, JNJ-47117096 is a potent and selective MELK inhibitor with an IC50 of 23 nM.[1][2] [3] Its most significant off-target activity is against Flt3, with an IC50 of 18 nM.[1][2][3] Inhibition of other kinases such as CAMKIIδ, Mnk2, CAMKIIγ, and MLCK is only observed at much



higher concentrations.[1][2] The more defined selectivity profile of JNJ-47117096 makes it a more suitable tool for specifically probing the biological functions of MELK.

Table 1: Comparative Kinase Inhibition Profile

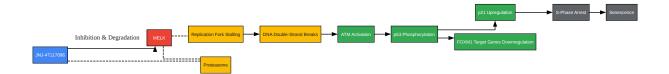
Kinase	JNJ-47117096 IC50 (nM)	OTSSP167 IC50 (nM)	Reference
MELK	23	0.41	[1][2][3][4]
Flt3	18	Not reported	[1][2][3]
Aurora B	Not reported	Inhibits	[6]
BUB1	Not reported	Inhibits	[6]
Haspin	Not reported	Inhibits	[6]
MAP2K7	Not reported	160	[7][8]
СΑМΚΙΙδ	810	Not reported	[1][2]
Mnk2	760	Not reported	[1][2]
CAMKIIy	1000	Not reported	[1][2]
MLCK	1000	Not reported	[1][2]

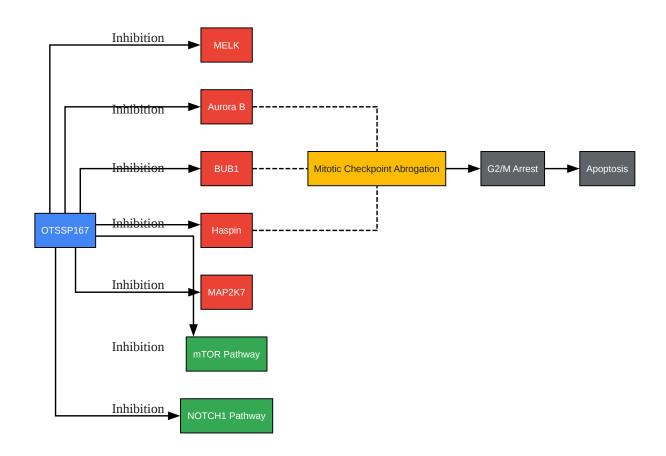
Cellular Effects and Mechanism of Action

The differing selectivity profiles of JNJ-47117096 and OTSSP167 lead to distinct cellular phenotypes.

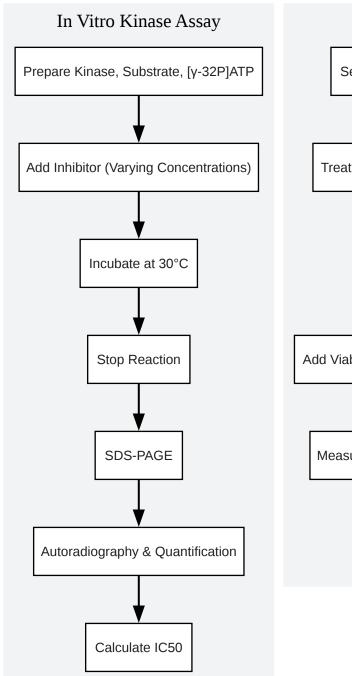
JNJ-47117096 treatment of cancer cells leads to a delay in S-phase progression, the accumulation of stalled replication forks, and DNA double-strand breaks.[1][2] This triggers the ATM-mediated DNA damage response, leading to a strong phosphorylation of p53, upregulation of p21, and ultimately, a growth arrest and senescent phenotype.[1][2][9][10][11] A key finding is that JNJ-47117096 also induces the proteasome-dependent degradation of the MELK protein itself.[9]

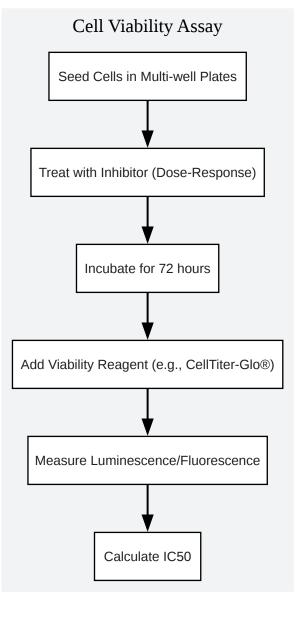












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References

- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JNJ-47117096 | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mass spectrometry—based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 9. MELK-T1, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MELK-T1, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of maternal embryonic leucine zipper kinase with OTSSP167 displays potent anti-leukemic effects in chronic lymphocytic leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
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